ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
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Overview
Description
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Coupling of the Pyrazole and Azetidine Rings: The pyrazole and azetidine rings are coupled using a suitable coupling reagent, such as a carbodiimide.
Esterification: The ethyl acetate group is introduced through an esterification reaction using ethanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Research: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2-[3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
- Ethyl 2-[3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride
These compounds share similar structural features but differ in the halogen substituent on the pyrazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the presence of the iodo group, which can enhance its reactivity and binding affinity in certain applications.
Properties
CAS No. |
2901105-55-1 |
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Molecular Formula |
C10H15ClIN3O2 |
Molecular Weight |
371.60 g/mol |
IUPAC Name |
ethyl 2-[3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H14IN3O2.ClH/c1-2-16-9(15)3-10(6-12-7-10)14-5-8(11)4-13-14;/h4-5,12H,2-3,6-7H2,1H3;1H |
InChI Key |
CBDZWIABYAPVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CNC1)N2C=C(C=N2)I.Cl |
Origin of Product |
United States |
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